molecular formula C11H16ClNO3 B3172393 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline CAS No. 946727-27-1

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline

Cat. No.: B3172393
CAS No.: 946727-27-1
M. Wt: 245.7 g/mol
InChI Key: NTALMRHRUHHEMI-UHFFFAOYSA-N
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Description

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline is an organic compound with a complex structure that includes a chloro-substituted aniline and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline typically involves multiple steps. One common approach is to start with 3-chloroaniline and introduce the ethoxy groups through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol groups, followed by the addition of the appropriate ethoxy reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline is unique due to its combination of a chloro-substituted aniline and multiple ethoxy groups. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-14-5-6-15-7-8-16-11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTALMRHRUHHEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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